molecular formula C8H9Cl2NO B3028475 (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride CAS No. 2102412-96-2

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Cat. No.: B3028475
CAS No.: 2102412-96-2
M. Wt: 206.07
InChI Key: DGIODMAWMUIYPH-RGMNGODLSA-N
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Description

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a chlorine atom and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by chlorination and amination reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of biocatalysts and green chemistry principles is increasingly common to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.

    Substitution: Commonly involves replacing the chlorine atom with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(fluoromethyl)-N-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinoline
  • 2-chloro-N-[(3R)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]acetamide
  • 5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Uniqueness

What sets (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride apart from similar compounds is its specific substitution pattern and chiral configuration. These features confer unique reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIODMAWMUIYPH-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-96-2
Record name 3-Benzofuranamine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Reactant of Route 2
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Reactant of Route 3
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Reactant of Route 4
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Reactant of Route 5
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Reactant of Route 6
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

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